

Spectroscopic Profile of 2-Ethylbutanenitrile: A Technical Guide

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Compound of Interest		
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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Ethylbutanenitrile** (C₆H₁₁N), a significant compound in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for its identification, characterization, and application in research and development.

Executive Summary

2-Ethylbutanenitrile, also known as 3-cyanopentane, is a branched aliphatic nitrile. Its spectroscopic signature is well-defined, with characteristic signals in its ¹H NMR, ¹³C NMR, IR, and mass spectra. This guide presents a detailed analysis of these spectroscopic features, supported by tabulated data and a summary of the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **2-Ethylbutanenitrile** by providing information about the chemical environment of its hydrogen and carbon atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of **2-Ethylbutanenitrile** is characterized by signals corresponding to the ethyl and methine protons. The protons on the carbon adjacent to the electron-withdrawing nitrile group are expected to be deshielded and thus appear at a lower field.



Table 1: ¹H NMR Spectroscopic Data for **2-Ethylbutanenitrile**

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~2.3 - 2.5	Multiplet	1H	CH-CN
~1.6 - 1.8	Multiplet	4H	-CH ₂ -CH ₃
~1.0 - 1.2	Triplet	6H	-CH ₂ -CH ₃

Note: Predicted values. Actual chemical shifts may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The nitrile carbon is a key diagnostic signal, appearing significantly downfield.[1]

Table 2: 13C NMR Spectroscopic Data for 2-Ethylbutanenitrile

Chemical Shift (δ) ppm	Assignment
~120	C≡N
~30 - 40	CH-CN
~20 - 30	-CH ₂ -
~10 - 15	-CH₃

Note: Predicted values. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The most prominent feature in the IR spectrum of **2-Ethylbutanenitrile** is the sharp absorption band corresponding to the nitrile group.[1]



Table 3: IR Spectroscopic Data for 2-Ethylbutanenitrile

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2260 - 2210	Strong, Sharp	C≡N stretch
~3000 - 2850	Medium to Strong	C-H stretch (alkane)
~1470 - 1450	Medium	C-H bend (alkane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of **2-Ethylbutanenitrile** shows a clear molecular ion peak and characteristic fragment ions.[1]

Table 4: Mass Spectrometric Data for 2-Ethylbutanenitrile

m/z	Relative Intensity (%)	Assignment
97	Moderate	[M]+ (Molecular Ion)
96	Moderate	[M-H]+
70	High	[M-HCN]+
68	High	[M-C2H₅] ⁺ (Base Peak)
55	Moderate	[C ₄ H ₇] ⁺
41	High	[C ₃ H ₅]+

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy



A solution of **2-Ethylbutanenitrile** is prepared in a deuterated solvent (e.g., CDCl₃) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for protons. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).

FT-IR Spectroscopy

A thin film of neat **2-Ethylbutanenitrile** is prepared between two salt plates (e.g., NaCl or KBr). The IR spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.

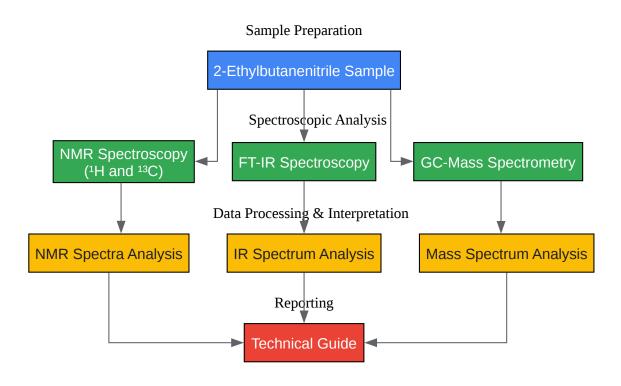
Gas Chromatography-Mass Spectrometry (GC-MS)

A diluted solution of **2-Ethylbutanenitrile** in a volatile solvent is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC separates the compound from any impurities before it enters the MS. The mass spectrometer is typically operated in electron ionization (EI) mode, and the mass spectrum is recorded over a suitable m/z range.

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **2-Ethylbutanenitrile**.





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Spectroscopic analysis workflow for **2-Ethylbutanenitrile**.

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References

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